2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a drug that binds to the allosteric site of glutamate receptors . It has been shown to be effective in treating schizophrenic patients, and may have the potential for therapeutic use in other conditions .

Molecular Structure Analysis

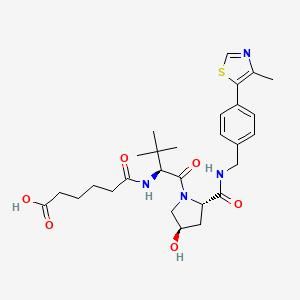

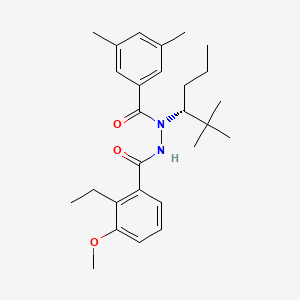

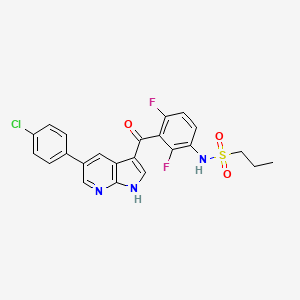

The molecular structure of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile includes a benzene ring attached to a piperazine ring via an acetyl group . The piperazine ring is also attached to a benzyloxy group . The molecular formula is C20H21N3O2 and the molecular weight is 335.4 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile include a molecular weight of 335.4 g/mol and a molecular formula of C20H21N3O2 . Further details about its physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

mGluR5 Positive Allosteric Modulator

VU0364289 is a highly selective mGlu5 positive allosteric modulator (PAM). It binds to the MPEP site, with an EC50 of 1.6 µM . This means it enhances the activity of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in the central nervous system .

Treatment of Psychotic Disorders

The compound has been actively indicated for the treatment of psychotic disorders . Its mechanism of action as an mGluR5 positive allosteric modulator could potentially be beneficial in managing these disorders .

Preclinical Drug Development

VU0364289 is currently in the preclinical phase of drug development . This means it is being tested in the lab and in animal models to evaluate its safety and efficacy before it can be tested in humans.

Reversal of Amphetamine-Induced Hyperlocomotion

Research has shown that VU0364289 can reverse amphetamine-induced hyperlocomotion in a dose-dependent manner . This suggests potential applications in the treatment of conditions characterized by hyperactivity.

Schizophrenia Research

VU0364289 has been used in research related to schizophrenia . Its ability to reverse amphetamine-induced hyperlocomotion, a model of psychosis, suggests it could have therapeutic potential in this area.

Neurological Signaling

As an mGluR5 PAM, VU0364289 plays a role in neuronal signaling . This could have implications for the treatment of various neurological disorders.

Pharmaceutical Testing

VU0364289 is used as a reference standard for pharmaceutical testing . This means it serves as a benchmark to ensure the quality and consistency of other pharmaceutical products.

Potential Anti-Tubercular Activity

While not directly related to VU0364289, compounds with similar structures have been evaluated for their anti-tubercular activity . This suggests that VU0364289 could potentially be explored for similar applications in the future.

Propriétés

IUPAC Name |

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPGKAICNBCBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile | |

Q & A

Q1: How does VU0364289 interact with its target and what are the downstream effects?

A: VU0364289 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:

- Increased intracellular calcium mobilization: VU0364289 enhances glutamate-induced calcium release within neurons [, ].

- Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].

- Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, VU0364289 demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].

Q2: What is known about the structure-activity relationship (SAR) of VU0364289 and its analogs?

A: Research indicates that the N-aryl piperazine scaffold of VU0364289 is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.

Q3: What preclinical data supports the potential therapeutic benefits of VU0364289?

A3: VU0364289 displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:

- Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].

- Cognitive enhancement: VU0364289 improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].

- Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].

Q4: What are the pharmacokinetic properties of VU0364289 that make it suitable for in vivo studies?

A: VU0364289 exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Verticillin A [MI]](/img/structure/B611668.png)

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)